Mammaglobin-A precursor (66-74)
Description
Properties
sequence |
FLNQTDETL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Mammaglobin-A precursor (66-74) |
Origin of Product |
United States |
Scientific Research Applications
Breast Cancer Detection
Mammaglobin-A has been shown to be a highly specific marker for breast cancer. Studies indicate that it can differentiate between malignant and non-malignant tissues effectively:
- In a study involving 284 cases, mammaglobin was positive in 76% of primary breast cancers with axillary lymph node metastases, highlighting its potential as a diagnostic tool for metastasis detection .
- Immunohistochemical analysis revealed that mammaglobin expression was significantly higher in breast cancer tissues compared to benign tumors and normal tissues .
Monitoring Disease Progression
Mammaglobin-A levels correlate with disease severity and prognosis:
- Elevated levels of mammaglobin-A mRNA have been associated with poorer outcomes in breast cancer patients, indicating its potential role in monitoring disease progression .
- A study showed that mammaglobin-A could help identify minimal residual disease in bone marrow, further supporting its utility in post-treatment monitoring .
Immunotherapy Target
The peptide sequence (66-74) has been identified as a target for T-cell responses, paving the way for novel immunotherapeutic strategies:
- Research has demonstrated that vaccination with mammaglobin-A can elicit immune responses against breast cancer cells expressing this antigen .
- A phase 1 clinical trial indicated that vaccination led to an increase in mammaglobin-A-specific T cells without severe toxicities, suggesting its safety and potential efficacy .
| Trial Phase | Participants | Outcome | Notes |
|---|---|---|---|
| Phase 1 | 15 patients | Increased T-cell response | No severe toxicities reported |
Targeted Delivery Systems
Mammaglobin-A's specificity for breast cancer cells opens avenues for targeted therapies:
- The ability to conjugate mammaglobin-A with therapeutic agents or imaging probes allows for precise targeting of malignant cells, potentially improving treatment efficacy while minimizing side effects .
- Research is ongoing into using mammaglobin-A as a guide for delivering radioisotopes or toxins specifically to breast cancer cells .
Case Study 1: Diagnostic Utility
In a clinical setting, mammaglobin-A was used to assess lymph node involvement in breast cancer patients. The results indicated that mammaglobin positivity correlated strongly with histologically confirmed metastatic disease, reinforcing its role as a diagnostic marker.
Case Study 2: Immunotherapy Response
A cohort of patients receiving mammaglobin-A-targeted vaccination showed promising immune responses. Follow-up assessments indicated tumor regression in some cases, suggesting that this approach may enhance the effectiveness of existing therapies.
Chemical Reactions Analysis
Structural and Biochemical Characteristics
Mammaglobin-A precursor (66-74) is a 9-amino-acid peptide derived from the mammaglobin-A protein, which belongs to the secretoglobin family. Key structural features include:
-
Hydrophobic core : Stabilized by disulfide bonds and α-helical arrangements .
-
HLA-A*0201 binding : Anchored via residues F66 , L67 , and L74 , critical for MHC class I presentation .
-
Post-translational modifications : Potential glycosylation sites, though not directly confirmed for this fragment .
Immune Response Mechanisms
The peptide participates in antigen-specific T-cell activation through the following reactions:
HLA-A2 Binding and CTL Activation
-
Epitope presentation : FLNQTDETL binds HLA-A*0201 with high affinity, triggering cytotoxic T lymphocyte (CTL) responses .
-
CTL specificity : CD8+ T cells from breast cancer patients recognize this epitope, inducing IFN-γ production and tumor cell lysis .
In Vivo Cytotoxicity
-
Passive transfer of FLNQTDETL-specific CTLs into mice with mammaglobin-A+ tumors resulted in statistically significant tumor regression (P < 0.001) .
Research Findings and Clinical Relevance
Comparison with Similar Compounds
Structural and Functional Homologs in the Secretoglobin Family
Mammaglobin-A shares homology with other secretoglobins, which are characterized by conserved structural motifs and secretory functions. Key comparators include:
Key Differences :
- Specificity : Mammaglobin-A is nearly exclusive to breast and gynecological tumors (99% of positive cases), while CC10 and uteroglobin are associated with respiratory/prostatic pathologies .
- Heterodimerization: Mammaglobin-A uniquely forms a secreted heterodimer with lipophilin B, enhancing its stability and immunogenicity .
Diagnostic Utility vs. Other Breast Cancer Markers
Mammaglobin-A’s specificity surpasses pan-tumor markers (e.g., Ki67, VEGFR3) but overlaps with GATA3, another breast/urothelial marker:
Advantages :
- Mammaglobin-A’s near-absence in non-breast/non-gynecological cancers (e.g., gastrointestinal, lung) reduces false positives in metastatic workups .
- Combined use with GATA3 improves diagnostic accuracy for breast vs. urothelial cancers .
Therapeutic Potential vs. Vaccine Targets
Mammaglobin-A’s immunogenicity has driven its use in cancer vaccines, contrasting with other tumor-associated antigens:
Unique Advantages :
- Mammaglobin-A’s restricted normal tissue expression reduces off-target effects compared to HER2 .
- Preclinical studies show Mammaglobin-A-specific CD8+ T cells lyse breast cancer cells without harming normal epithelium .
Preparation Methods
Peptide Synthesis Techniques
Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for synthesizing the Mammaglobin-A precursor (66-74) peptide. This technique allows sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating efficient synthesis and purification.
- Fmoc Chemistry : The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is commonly employed to protect the amino group of amino acids during chain elongation. This method provides mild deprotection conditions that minimize side reactions.
- Coupling Reagents : Commonly used coupling reagents include DIC (Diisopropylcarbodiimide) combined with Oxyma pure, which enhance coupling efficiency and reduce racemization during amino acid addition.
- Temperature Control : Elevated temperatures (up to 90°C) in binary solvent mixtures such as DMSO (dimethyl sulfoxide) and BuOAc (butyl acetate) have been shown to accelerate reaction rates without increasing racemization, improving synthesis speed and yield.
A representative synthesis protocol involves:
- Coupling of amino acids using Fmoc-protected derivatives in the presence of coupling reagents.
- Use of binary solvent mixtures (e.g., DMSO/BuOAc 1:9 v/v) to optimize reaction kinetics and sustainability.
- Mechanical shaking at room temperature or elevated temperatures to facilitate coupling.
Table 1: Summary of Peptide Coupling Conditions and Racemization Outcomes
Peptide Purification Methods
Following synthesis, purification is critical to achieve peptides with purity greater than 95%, essential for biological and immunological studies.
- High-Performance Liquid Chromatography (HPLC) : Traditionally used for purification and purity assessment, HPLC separates peptides based on hydrophobicity and size.
- Mass Spectrometry (MS) : Used to confirm molecular weight and verify peptide identity.
- HPLC-Free Purification : Novel purification technologies such as PEC® (Polymer Enhanced Chromatography) have been developed, enabling purification of long peptides without HPLC, improving sustainability and reducing solvent use.
The peptides are typically dissolved in sterile distilled water at stock concentrations (e.g., 10 mg/ml) for further use in biological assays.
Validation and Characterization
- Peptide Purity : Confirmed by HPLC and MS to ensure >95% purity.
- Biological Activity : Binding affinity to HLA molecules (e.g., HLA-A2) is often predicted by bioinformatics tools and confirmed by assays such as T2 stabilization assays.
- Immunogenicity Testing : Peptides like Mammaglobin-A precursor (66-74) are tested for their ability to stimulate T-cell responses, often using dendritic cell pulsing and cytotoxic T lymphocyte (CTL) induction assays.
Experimental Findings from Research
- Recombinant mammaglobin and mammaglobin-derived peptides (including fragments like 66-74) have been synthesized using automated peptide synthesizers (e.g., Applied Biosystems Synergy peptide synthesizer).
- Peptides show high affinity for HLA molecules, enabling their use in immunological studies targeting breast cancer.
- The preparation protocols include rigorous washing, coupling, deprotection, and purification steps to maintain peptide integrity and biological function.
- The precursor frequency analysis of mammaglobin-reactive T cells has been performed using peptides synthesized by these methods, confirming their immunological relevance.
Summary Table of Preparation Workflow
| Step | Description | Key Parameters/Notes |
|---|---|---|
| Resin Loading | Attachment of first amino acid to solid resin | Room temperature, mechanical shaking, 18 hours |
| Amino Acid Coupling | Sequential addition of Fmoc-protected amino acids | Use of DIC/Oxyma pure, binary solvent mixtures, 25-90°C |
| Deprotection | Removal of Fmoc group | Mild base (e.g., piperidine) treatment |
| Peptide Cleavage | Release of peptide from resin | TFA-based cleavage solutions |
| Purification | HPLC or PEC® technology | Achieving >95% purity |
| Characterization | HPLC, MS, bioinformatics binding prediction | Confirm identity, purity, and HLA binding |
| Biological Assays | T-cell proliferation, CTL induction | Confirm immunogenicity and specificity |
Q & A
Basic: What is the functional role of Mammaglobin-A precursor (66-74) in cellular processes, and how is its expression regulated?
Methodological Answer:
To investigate its role, researchers should first conduct a systematic literature review using databases like PubMed or SciFinder, focusing on keywords such as "Mammaglobin-A epitopes," "tumor-associated antigens," and "gene regulation" . Experimental validation may involve siRNA knockdown in cell lines (e.g., breast cancer models) followed by transcriptomic profiling (RNA-seq) to identify downstream pathways affected. Regulation mechanisms (e.g., hormonal influence, methylation status) can be studied via chromatin immunoprecipitation (ChIP) or bisulfite sequencing .
Basic: What are the established experimental methodologies for detecting Mammaglobin-A precursor (66-74) in tissue samples?
Methodological Answer:
Standard techniques include:
- Immunohistochemistry (IHC): Optimize antibody specificity using blocking peptides and negative controls (e.g., tissue from Mammaglobin-A knockout models) .
- ELISA: Validate assays with recombinant protein standards and cross-check results with mass spectrometry to confirm peptide integrity .
- Western Blot: Use reducing/non-reducing conditions to distinguish monomeric vs. multimeric forms .
Advanced: How can researchers address discrepancies in reported binding affinities of Mammaglobin-A precursor (66-74) across different studies?
Methodological Answer:
Discrepancies often arise from variability in experimental conditions (e.g., buffer pH, temperature) or antibody sources. To resolve this:
- Replicate experiments using standardized reagents (e.g., WHO reference antibodies).
- Apply surface plasmon resonance (SPR) to quantify binding kinetics under controlled parameters .
- Use meta-analysis frameworks (e.g., random-effects models) to statistically synthesize data from heterogeneous studies .
Advanced: What novel approaches can be employed to study post-translational modifications (PTMs) of Mammaglobin-A precursor (66-74)?
Methodological Answer:
- Mass Spectrometry (MS): Combine tryptic digestion with high-resolution LC-MS/MS to identify phosphorylation or glycosylation sites .
- CRISPR-Cas9 Editing: Introduce site-specific mutations (e.g., serine→alanine) to assess PTM functional impact .
- Molecular Dynamics Simulations: Model structural changes induced by PTMs using software like GROMACS .
Basic: What are the structural characteristics of Mammaglobin-A precursor (66-74) that influence its antigenicity?
Methodological Answer:
Antigenicity is shaped by:
- Epitope Accessibility: Use hydrogen-deuterium exchange (HDX) MS to map solvent-exposed regions .
- Secondary Structure: Circular dichroism (CD) spectroscopy can reveal α-helical or β-sheet motifs critical for antibody recognition .
- Cross-Reactivity Screening: Test peptide analogs against serum panels to identify species-specific epitopes .
Advanced: How to design a study to explore the cross-reactivity of Mammaglobin-A precursor (66-74) with homologous proteins in different species?
Methodological Answer:
- Comparative Genomics: Align sequences from humans, mice, and primates using tools like BLAST to identify conserved regions .
- Phage Display Libraries: Screen for binding partners across species to map cross-reactive epitopes .
- In Vivo Models: Immunize transgenic mice expressing human MHC alleles to assess T-cell responses .
Basic: What are the key challenges in synthesizing Mammaglobin-A precursor (66-74) peptides for immunological assays?
Methodological Answer:
Challenges include:
- Purity: Use reverse-phase HPLC with UV/Vis detection to ensure >95% purity .
- Solubility: Optimize buffer conditions (e.g., addition of DMSO or arginine) to prevent aggregation .
- Folding: Validate correct conformation via nuclear magnetic resonance (NMR) or antibody-binding assays .
Advanced: What statistical frameworks are appropriate for analyzing the correlation between Mammaglobin-A precursor (66-74) expression levels and clinical outcomes?
Methodological Answer:
- Multivariate Cox Regression: Adjust for confounders (e.g., age, tumor stage) to isolate Mammaglobin-A’s prognostic value .
- Machine Learning: Apply random forest or LASSO models to identify predictive expression thresholds .
- Meta-Analysis: Pool data from public repositories (e.g., TCGA) using R’s metafor package to assess heterogeneity .
Basic: How does Mammaglobin-A precursor (66-74) interact with immune system components, and what assays are used to study these interactions?
Methodological Answer:
- T-Cell Activation: Use ELISpot to quantify IFN-γ secretion in PBMCs incubated with peptide-loaded dendritic cells .
- Antibody-Dependent Cellular Cytotoxicity (ADCC): Measure target cell lysis using calcein-AM release assays .
- Flow Cytometry: Stain peripheral blood cells with fluorophore-conjugated tetramers to detect antigen-specific T cells .
Advanced: What strategies can optimize the stability of Mammaglobin-A precursor (66-74) in vitro for functional studies?
Methodological Answer:
- Lyophilization: Stabilize peptides in trehalose-based matrices to prevent degradation .
- Protease Inhibition: Add cocktail inhibitors (e.g., PMSF, EDTA) during cell lysate preparation .
- Temperature Control: Store aliquots at -80°C with argon gas to minimize oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
